Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate
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Overview
Description
Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate is a chemical compound with the molecular formula C9H13NO2S . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate has a molecular weight of 199.27 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Pharmacological Activities
Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate and its derivatives are synthesized for various pharmacological studies. The synthesis processes often involve reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification. These compounds have been explored for their potential in enhancing learning and memory in animal models, indicating a facilitative effect on cognitive functions (Jiang Jing-ai, 2006). Additionally, microwave-assisted synthesis of such compounds has shown promising anti-inflammatory, analgesic, and antioxidant activities, with certain derivatives exhibiting activities comparable to standard drugs like indomethacin and aspirin (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
Antimicrobial Activity
The antimicrobial properties of derivatives synthesized from ethyl 2-[(thiophen-3-ylmethyl)amino]acetate have also been a subject of research. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were studied for their antimicrobial activities, highlighting the significance of these compounds in developing new antimicrobial agents (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013).
Anticancer Activities
Novel thiophenylchromane derivatives, synthesized from ethyl 2-[(thiophen-3-ylmethyl)amino]acetate, have been evaluated for their anticancer activities. Such studies are crucial in the ongoing search for more effective and less toxic cancer treatments. The crystal structure analysis of these compounds supports their potential use in anticancer therapy (S. Vaseghi, S. Emami, Mohamad Shokerzadeh, Zinatossadat Hossaini, Mohamad Yousefi, 2021).
Corrosion Inhibition
Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate derivatives have been identified as effective corrosion inhibitors, especially for mild steel in acidic environments. Their efficiency as corrosion inhibitors is attributed to the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is particularly valuable in industries where metal preservation is critical (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Future Directions
Thiophene-based analogs, such as Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate, have attracted interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.
properties
IUPAC Name |
ethyl 2-(thiophen-3-ylmethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-10-5-8-3-4-13-7-8/h3-4,7,10H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVSMMROHLFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate |
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